5-cyano-N-[6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyridin-3-yl]pyridine-2-carboxamide
Description
5-cyano-N-[6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyridin-3-yl]pyridine-2-carboxamide is a complex organic compound that features a unique structure combining pyridine and thieno[3,2-c]pyridine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Properties
IUPAC Name |
5-cyano-N-[6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyridin-3-yl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5OS/c20-9-13-1-3-16(21-10-13)19(25)23-15-2-4-18(22-11-15)24-7-5-17-14(12-24)6-8-26-17/h1-4,6,8,10-11H,5,7,12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVRSZOFHQHDEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3=NC=C(C=C3)NC(=O)C4=NC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-N-[6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyridin-3-yl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[3,2-c]pyridine core, which can be achieved through the cyclization of appropriate thiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-cyano-N-[6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyridin-3-yl]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
5-cyano-N-[6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyridin-3-yl]pyridine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-cyano-N-[6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyridin-3-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-c]pyridine derivatives: These compounds share the thieno[3,2-c]pyridine core and exhibit similar biological activities.
Pyridine-2-carboxamide derivatives: Compounds with this functional group are often studied for their medicinal properties.
Uniqueness
5-cyano-N-[6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyridin-3-yl]pyridine-2-carboxamide is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This structural complexity allows for diverse reactivity and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
